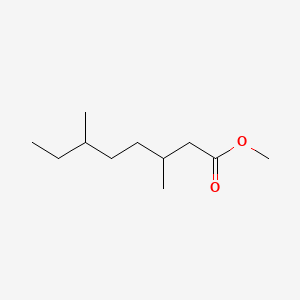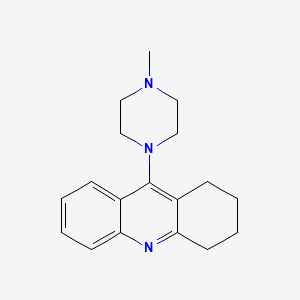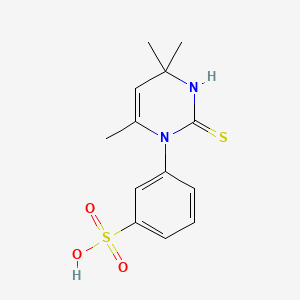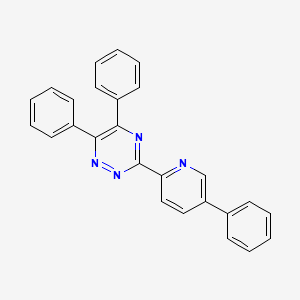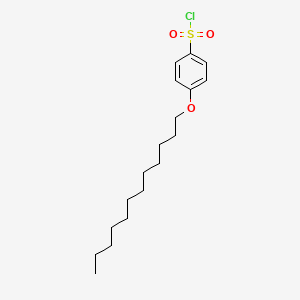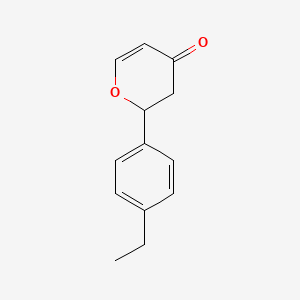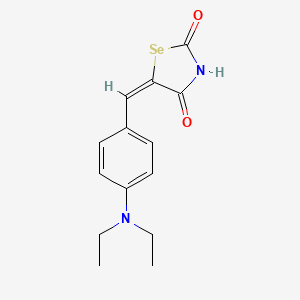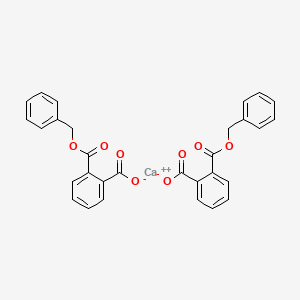
Calcium-Benzyl-Phthalat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium-Benzyl-Phthalat is a compound that belongs to the family of phthalates, which are esters of phthalic acid. Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . This compound, in particular, is known for its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calcium-Benzyl-Phthalat typically involves the reaction of phthalic anhydride with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, forming the ester bond between the phthalic acid and benzyl alcohol . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where phthalic anhydride and benzyl alcohol are mixed with a catalyst. The reaction mixture is then heated to the required temperature, and the product is purified through distillation or other separation techniques to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Calcium-Benzyl-Phthalat undergoes various chemical reactions, including:
Substitution: The benzyl group can also undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various reagents depending on the desired substitution, such as halogens or nitrating agents.
Major Products Formed
Hydrolysis: Phthalic acid and benzyl alcohol.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Calcium-Benzyl-Phthalat has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Calcium-Benzyl-Phthalat involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It binds to nuclear receptors in different tissues, affecting gene expression and cellular functions . Additionally, it can disrupt calcium signaling pathways, leading to altered cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Phthalate: Another phthalate ester used as a plasticizer with similar properties but different molecular structure.
Dibutyl Phthalate: A phthalate ester with a butyl group instead of a benzyl group, used in similar applications.
Bis(2-ethylhexyl) Phthalate: A higher molecular weight phthalate used in more demanding applications due to its enhanced properties.
Uniqueness
Calcium-Benzyl-Phthalat is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its benzyl group provides unique reactivity and interaction with biological systems, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C30H22CaO8 |
|---|---|
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
calcium;2-phenylmethoxycarbonylbenzoate |
InChI |
InChI=1S/2C15H12O4.Ca/c2*16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11;/h2*1-9H,10H2,(H,16,17);/q;;+2/p-2 |
Clave InChI |
IJQRJDMNTRRHKB-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



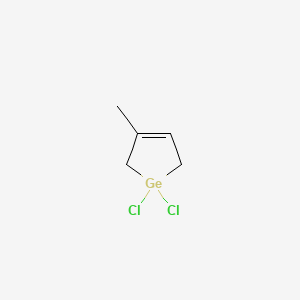
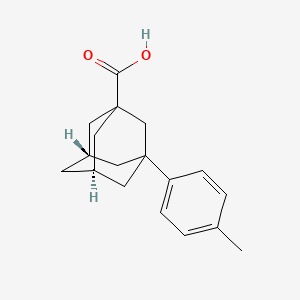
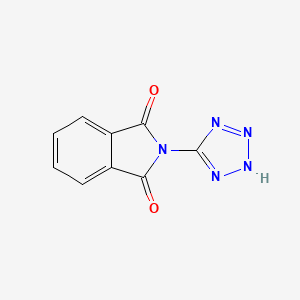
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)

